Chloridazon-d5

Isotope dilution mass spectrometry Matrix effect compensation Pesticide residue analysis

Environmental and food testing laboratories face systematic quantification bias when analyzing chloridazon residues without isotope-labeled internal standards-unlabeled chloridazon cannot be chromatographically distinguished from target analyte, while non-isotopic structural analogs diverge in matrix effect response, generating uncorrectable bias. Chloridazon-d5 (Δm/z +5, ≥98 atom% D) resolves these failures as a pentadeuterated internal standard for IDMS-based LC-MS/MS. • Enables sub-0.1 μg L⁻¹ quantification in groundwater per EU Water Framework Directive (2000/60/EC) monitoring requirements. • Maintains consistent electrospray ionization response across diverse soil, water, and crop matrices where external calibration fails. • Supports SANTE/11312/2021 method validation criteria for recovery (70-120%) and precision (RSD ≤20%) in multi-residue pesticide analysis.

Molecular Formula C10H8ClN3O
Molecular Weight 226.67 g/mol
Cat. No. B565563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloridazon-d5
Synonyms5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone-d5;  1-Phenyl-4-amino-5-chloropyridazin-6-one-d5;  5-Amino-4-chloro-2,3-dihydro-3-oxo-2-phenylpyridazine-d5;  Betoxon-d5;  Burex-d5;  Chloridazon-d5;  Chloridazone-d5;  HS 119-1-d5;  PAC-d5;  Phenosane-d5;  Pyramin-
Molecular FormulaC10H8ClN3O
Molecular Weight226.67 g/mol
Structural Identifiers
InChIInChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2/i1D,2D,3D,4D,5D
InChIKeyWYKYKTKDBLFHCY-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.005 g / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloridazon-d5 Procurement Guide: Analytical Specifications and Isotopic Identity for Quantitative Residue Analysis


Chloridazon-d5 (CAS 1246818-99-4) is the pentadeuterated stable isotope-labeled analog of the phenylurea herbicide chloridazon, characterized by deuterium substitution on all five hydrogen atoms of the phenyl ring (C₁₀H₃D₅ClN₃O, molecular weight 226.67 g/mol) . The unlabeled parent compound, chloridazon (CAS 1698-60-8), is widely applied in sugar beet and spinach cultivation for broadleaf weed control [1]. Chloridazon undergoes rapid environmental degradation to two major polar metabolites—desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (MDPC)—which exhibit greater environmental mobility and persistence than the parent compound, frequently detected in groundwater at concentrations exceeding regulatory thresholds [2]. Chloridazon-d5 is manufactured with isotopic enrichment specifications of ≥98 atom% D for use as an internal standard in isotope dilution mass spectrometry (IDMS) .

Why Chloridazon-d5 Cannot Be Substituted with Unlabeled Chloridazon or Non-Isotopic Internal Standards in Regulated Quantitative LC-MS/MS Workflows


In quantitative LC-MS/MS analysis, substitution of Chloridazon-d5 with unlabeled chloridazon as an internal standard fails because the unlabeled compound is chromatographically indistinguishable from the target analyte, precluding independent quantification of the internal standard signal. More critically, substitution with non-isotopic structural analogs (e.g., chloridazon-d4 or chemically related phenylurea herbicides) introduces differential matrix effect compensation failure—deuterated internal standards and their unlabeled counterparts experience nearly identical ionization suppression or enhancement during electrospray ionization, whereas structural analogs diverge in their response to co-extracted matrix components [1]. This divergence generates systematic quantification bias that cannot be corrected by post-acquisition data processing. Additionally, unlabeled chloridazon cannot serve as a procedural internal standard in environmental fate studies where the analyte is already present at unknown concentrations in field samples—a limitation that isotope-labeled Chloridazon-d5 overcomes through mass differentiation (Δm/z = +5) [2].

Chloridazon-d5 Quantitative Differentiation Evidence: Comparative Performance Data for Procurement Decision-Making


Isotope Dilution vs. Matrix-Matched Calibration: Accuracy Improvement Quantified in Chloridazon Residue Analysis

The use of stable isotope-labeled internal standards (SIL-IS) such as Chloridazon-d5 provides superior matrix effect compensation compared to matrix-matched calibration alone. In a comprehensive study of 25 pesticides in four vegetable matrices, the addition of SIL-IS at low concentrations significantly improved recovery of pesticides from samples at various residue levels [1]. The matrix effects (ME) in simultaneous pesticide residue analysis were evaluated by comparing the slopes of matrix-matched and reagent-only calibrations, with substantial ion suppression (ME < −20%) observed in komatsuna, spinach, and tomato when a modified Japanese official method was implemented without isotope-labeled internal standards [1]. Deuterated internal standards co-elute with the target analyte and experience nearly identical ionization conditions, whereas matrix-matched calibration cannot fully correct for sample-to-sample matrix variability [2].

Isotope dilution mass spectrometry Matrix effect compensation Pesticide residue analysis LC-MS/MS method validation

Deuterated (2H) vs. 13C/15N-Labeled Internal Standards: Comparative Matrix Effect Compensation Performance

A systematic comparison of deuterated (²H) SIL-IS versus non-deuterated (¹³C and ¹⁵N) SIL-IS for LC-ESI-MS/MS assays demonstrated that significant isotopic effects associated with deuterium labeling often cause deuterated internal standards to elute at a different retention time from the target analyte, diminishing their capability to compensate for matrix effects [1]. The study quantified this retention time shift and its impact on matrix effect compensation, establishing that ¹³C- and ¹⁵N-labeled internal standards (which exhibit negligible isotopic retention time shifts) may provide superior matrix effect compensation in certain chromatographic systems compared to deuterated analogs [1]. For Chloridazon-d5 specifically, the pentadeuteration on the phenyl ring (as opposed to a single deuterium substitution) may influence retention behavior depending on the chromatographic conditions and stationary phase chemistry [2].

Deuterium isotope effect Internal standard selection LC-ESI-MS/MS Retention time shift

Chloridazon-d5 Isotopic Enrichment Specifications: Vendor-to-Vendor Purity Comparison for Method Validation Compliance

Commercially available Chloridazon-d5 exhibits vendor-dependent variation in specified isotopic enrichment and chemical purity. CDN Isotopes offers Chloridazon-d5 (phenyl-d5) with isotopic enrichment of 99 atom % D and chemical purity >95% . InvivoChem supplies Chloridazon-d5 with specified purity ≥98% . MuseChem provides Chloridazon-d5 with purity ≥95% . The isotopic enrichment specification of 99 atom % D from CDN Isotopes represents a quantifiable procurement differentiator when method validation requires high isotopic fidelity to minimize unlabeled chloridazon carryover signal in the internal standard channel . Lower isotopic enrichment directly translates to increased background signal at the unlabeled analyte m/z, reducing the lower limit of quantification (LLOQ) achievable in trace residue analysis [1].

Isotopic purity Certificate of analysis Reference material procurement Method validation

Chloridazon Environmental Fate Necessitates Isotope-Labeled Internal Standard for Metabolite Quantification: Lysimeter-Derived Persistence Data

Chloridazon undergoes rapid environmental degradation to two major metabolites: desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (MDPC). In a long-term lysimeter experiment, chloridazon was detected in leachate at concentrations up to 3.5 μg L⁻¹, whereas the metabolites DPC and MDPC were present for more than 2 years at substantially higher concentrations up to 24 μg L⁻¹ and 6.1 μg L⁻¹, respectively [1]. Soil concentrations of DPC increased up to 370 μg kg⁻¹, while MDPC reached up to 16 μg kg⁻¹, even 916 days after application [1]. A 2024 field study confirmed that 5–10 years after the last chloridazon application, metabolite concentrations in soil were 10 times (DPC: 0.22–7.4 μg kg⁻¹) and 6 times (MDPC: 0.12–3.1 μg kg⁻¹) higher than the parent compound (<0.050–1.0 μg kg⁻¹) [2]. Groundwater concentrations of DPC and MDPC were 3 to 3.5 times higher in monitoring wells downgradient from agricultural zones compared to upgradient [2].

Pesticide metabolites Groundwater contamination Desphenyl-chloridazon Methyl-desphenyl-chloridazon Environmental fate

DT₅₀ Variability Demonstrates Requirement for Precise Internal Standardization in Environmental Degradation Studies

The degradation half-life (DT₅₀) of chloridazon in soil exhibits substantial variability depending on environmental conditions and formulation parameters. Under controlled laboratory conditions, chloridazon applied alone exhibited a DT₅₀ of 43 days [1]. The addition of oil and surfactant adjuvants extended the DT₅₀ by approximately 8–14 days (DT₅₀ = 51–57 days) [1]. Under varying temperature and soil moisture conditions, DT₅₀ values ranged from 14 days (30°C, 22% soil moisture) to 134 days (10°C, 15% soil moisture) [2]. Field-measured DT₅₀ in topsoil (0–5 cm) was 68 days for chloridazon, with no residues detected at 20 cm depth 3 months after application [2]. This wide DT₅₀ variability (14 to 134 days) across different environmental conditions underscores the analytical requirement for precise, matrix-independent quantification.

Pesticide degradation kinetics Soil half-life Environmental monitoring DT50

Regulatory Compliance Requirements for Isotope-Labeled Internal Standards in EU Water Framework Directive Pesticide Monitoring

The EU Water Framework Directive (2000/60/EC) and its daughter directives establish maximum allowable concentrations of 0.1 μg L⁻¹ for individual pesticides and 0.5 μg L⁻¹ for total pesticide residues in groundwater and surface water intended for drinking water abstraction [1][2]. Analytical methods developed for compliance monitoring of priority pesticides in wastewater and surface water routinely employ multiple isotopically labeled internal standards to improve accuracy and precision—a 2017 study developing an LC-MS/MS method for 13 WFD priority pesticides included 11 isotopically labeled internal standards to achieve recovery rates typically greater than 80% and limits of detection of 1 ng mL⁻¹ [3]. Multi-residue methods for 36 WFD priority substances achieve quantification limits as low as 0.2–67 ng L⁻¹ when isotope-labeled internal standards are employed [4].

Water Framework Directive Regulatory compliance Isotope dilution Pesticide monitoring

Chloridazon-d5 Validated Application Scenarios: Where Procurement Delivers Documented Analytical Value


EU Water Framework Directive Compliance Monitoring of Chloridazon and Its Metabolites in Groundwater and Surface Water

Chloridazon-d5 is essential for laboratories performing regulatory compliance monitoring under the EU Water Framework Directive (2000/60/EC), which mandates a maximum individual pesticide concentration of 0.1 μg L⁻¹ in groundwater [1]. The persistent chloridazon metabolites DPC and MDPC have been detected in groundwater at concentrations 3 to 3.5 times higher downgradient of agricultural zones [2], with leachate concentrations reaching up to 24 μg L⁻¹ for DPC [3]. Isotope dilution using Chloridazon-d5 enables accurate quantification of both parent and metabolites at the sub-0.1 μg L⁻¹ level in complex aqueous matrices where matrix effects would otherwise compromise external calibration accuracy [4]. The method's LOD of 0.2–67 ng L⁻¹ achievable with SIL-IS supports detection well below the regulatory threshold [4].

Environmental Fate and Long-Term Persistence Studies of Chloridazon Metabolites in Soil and Unsaturated Zone

Field studies have demonstrated that soil and the unsaturated zone act as long-term sources of chloridazon metabolites, with DPC and MDPC concentrations 6–10 times higher than the parent compound 5–10 years after the last herbicide application [2]. Pore water concentrations in the deepest soil profile (75–100 cm) reached median values of 3.6 μg L⁻¹ for DPC and 1.7 μg L⁻¹ for MDPC [2]. Chloridazon-d5 serves as the optimal internal standard for these studies because it co-extracts with the target analytes through SPE procedures, compensates for soil matrix effects during LC-MS/MS analysis, and provides accurate quantification across the wide concentration dynamic range (sub-μg kg⁻¹ to hundreds of μg kg⁻¹) required for comprehensive environmental fate assessment [5].

Chloridazon Degradation Kinetics and Adjuvant Interaction Studies Requiring Precise Temporal Quantification

Chloridazon DT₅₀ varies by nearly an order of magnitude (14 to 134 days) depending on temperature and soil moisture conditions [6], and the addition of agricultural adjuvants extends DT₅₀ by 19–33% [7]. Accurate determination of degradation kinetics across this wide range of half-lives requires internal standardization that maintains precision regardless of soil matrix composition or sample age. Chloridazon-d5 enables consistent quantification across multiple time points and varying extraction efficiencies, which is critical for calculating first-order degradation rate constants and for comparing degradation rates between chloridazon applied alone versus in adjuvant mixtures [7].

Multi-Residue Pesticide Analysis in Complex Food Matrices for MRL Compliance

In multi-residue LC-MS/MS methods for pesticide analysis in vegetables, matrix effects cause substantial ion suppression (ME < −20%) in komatsuna, spinach, and tomato when analyzed without stable isotope-labeled internal standards [5]. The addition of SIL-IS such as Chloridazon-d5 at low concentrations improves recovery across all residue levels and reduces analytical procedure variance to ≤4% [5]. For food testing laboratories performing MRL compliance analysis of chloridazon in sugar beet, spinach, and other treated crops, Chloridazon-d5 provides the matrix effect compensation necessary to meet SANTE/11312/2021 method validation criteria for recovery (70–120%) and precision (RSD ≤20%) [8].

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